Structural Identity and Purity Verification
The target compound is distinguished from structural isomers by definitive InChI and InChIKey identifiers. The InChI is 1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3 and InChIKey is LPFWKKSPCKBGON-UHFFFAOYSA-N . Commercial purity is specified at 95% by multiple vendors, with MFCD number MFCD10022930 serving as the unique identifier in the Molecular Framework Database . The ortho-tolyloxy isomer (CAS 1018340-50-5) possesses a distinct InChIKey (RFWIETRWWZJBKJ-UHFFFAOYSA-N) and MFCD10022928, enabling unambiguous identity confirmation via analytical methods .
| Evidence Dimension | Molecular Identity Verification |
|---|---|
| Target Compound Data | InChIKey: LPFWKKSPCKBGON-UHFFFAOYSA-N; MFCD: MFCD10022930; Purity: 95% |
| Comparator Or Baseline | 2-(O-tolyloxy)ethane-1-sulfonyl chloride: InChIKey: RFWIETRWWZJBKJ-UHFFFAOYSA-N; MFCD: MFCD10022928; Purity: 98% |
| Quantified Difference | Distinct InChIKey and MFCD identifiers; -3% purity difference (target lower) |
| Conditions | Vendor technical specifications comparison |
Why This Matters
Unique InChIKey and MFCD identifiers are essential for accurate inventory management, regulatory documentation, and reproducibility in synthetic protocols, preventing cross-contamination with positional isomers that share identical molecular formula and weight.
